

Application Notes and Protocols: CGP 37849 in Mice

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Compound of Interest

Compound Name: CGP 37849

Cat. No.: B1180233

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of **CGP 37849** in mice for studying its effects as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols are intended to assist in the design and execution of in vivo experiments for assessing the anticonvulsant and neuroprotective properties of this compound.

Compound Profile

- Compound Name: **CGP 37849**
- Chemical Name: (E)-(+/-)-2-amino-4-methyl-5-phosphono-3-pentenoic acid
- Mechanism of Action: **CGP 37849** is a potent and selective competitive antagonist of the NMDA receptor, binding to the glutamate recognition site.[1][2] This action blocks the influx of Ca^{2+} through the NMDA receptor channel, thereby inhibiting excessive neuronal excitation. [3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders.[3]

Recommended Dosage in Mice

The effective dose of **CGP 37849** in mice varies depending on the administration route and the experimental model. The following table summarizes the reported median effective dose (ED_{50})

values for its anticonvulsant effects.

Administration Route	Experimental Model	ED ₅₀ (mg/kg)	Reference
Oral (p.o.)	Maximal Electroshock (MES)	8 - 22	[5]
Intraperitoneal (i.p.)	Maximal Electroshock (MES)	0.4 - 2.4	[5]
Intravenous (i.v.)	Maximal Electroshock (MES)	0.4 - 2.4	[5]
Intracerebroventricular (i.c.v.)	Sound-induced seizures (DBA/2 mice)	0.038 nmol (absolute dose)	[6]
Oral (p.o.)	Vestibular stimulation-induced seizures (EL mice)	135 µmol/kg	[7][8]

Note on Memory Effects: In a passive-avoidance task, a low dose of 0.3 mg/kg has been shown to facilitate memory, while a high dose of 30 mg/kg impaired it.[9]

Experimental Protocols

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[1][10][11]

Materials:

- **CGP 37849**
- Vehicle (e.g., 0.9% saline or distilled water)
- Male albino mice (e.g., Swiss-Webster, 20-25 g)

- Electroshock device with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine)
- Electrode solution (e.g., 0.9% saline)

Procedure:

- **Drug Administration:** Dissolve or suspend the desired dose of **CGP 37849** in the chosen vehicle. Administer the compound to mice via the selected route (p.o., i.p., or i.v.) at a specific time before the seizure induction. The duration of action of orally administered **CGP 37849** is approximately 8 hours.[5]
- **Anesthesia:** At the time of testing, apply a drop of topical anesthetic to each eye of the mouse to minimize discomfort.
- **Electrode Placement:** Place the corneal electrodes, moistened with saline, on the corneas of the mouse.
- **Stimulation:** Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[9][10]
- **Observation:** Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.
- **Data Analysis:** Calculate the percentage of mice protected at each dose and determine the ED₅₀ value using probit analysis.

Assessment of Effects on Memory: Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory.[12][13][14][15][16]

Materials:

- **CGP 37849**

- Vehicle
- Mice
- Passive avoidance apparatus (a box with a light and a dark compartment separated by a door, with an electrified grid floor in the dark compartment)

Procedure:

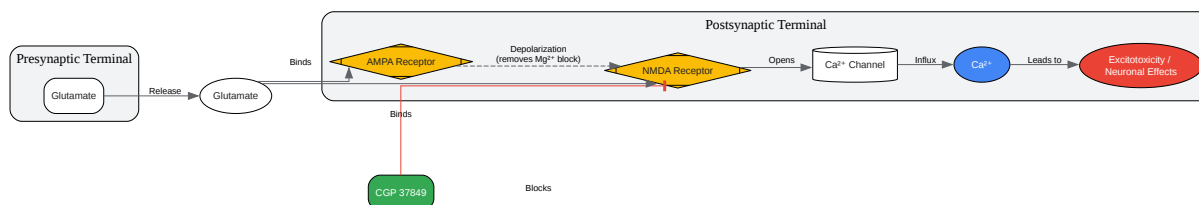
- Acquisition Trial (Training):
 - Place a mouse in the light compartment of the apparatus.
 - After a brief habituation period, open the door to the dark compartment.
 - Mice, having a natural aversion to bright light, will typically enter the dark compartment.
 - Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
 - Remove the mouse from the apparatus and return it to its home cage.
- Drug Administration: Administer **CGP 37849** or vehicle at a specified time before the retention trial.
- Retention Trial (Testing):
 - 24 hours after the acquisition trial, place the mouse back into the light compartment.
 - Open the door to the dark compartment.
 - Measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
- Data Analysis: Compare the step-through latencies between the **CGP 37849**-treated and vehicle-treated groups.

Potential Adverse Effects

At higher doses, **CGP 37849** can induce behavioral side effects. High doses have been reported to increase locomotor activity.[17] When co-administered with valproate, an antiepileptic drug, **CGP 37849** has been shown to increase motor impairment.[18] It is crucial to conduct dose-response studies to identify a therapeutic window that separates the desired pharmacological effect from adverse effects.

Visualizations

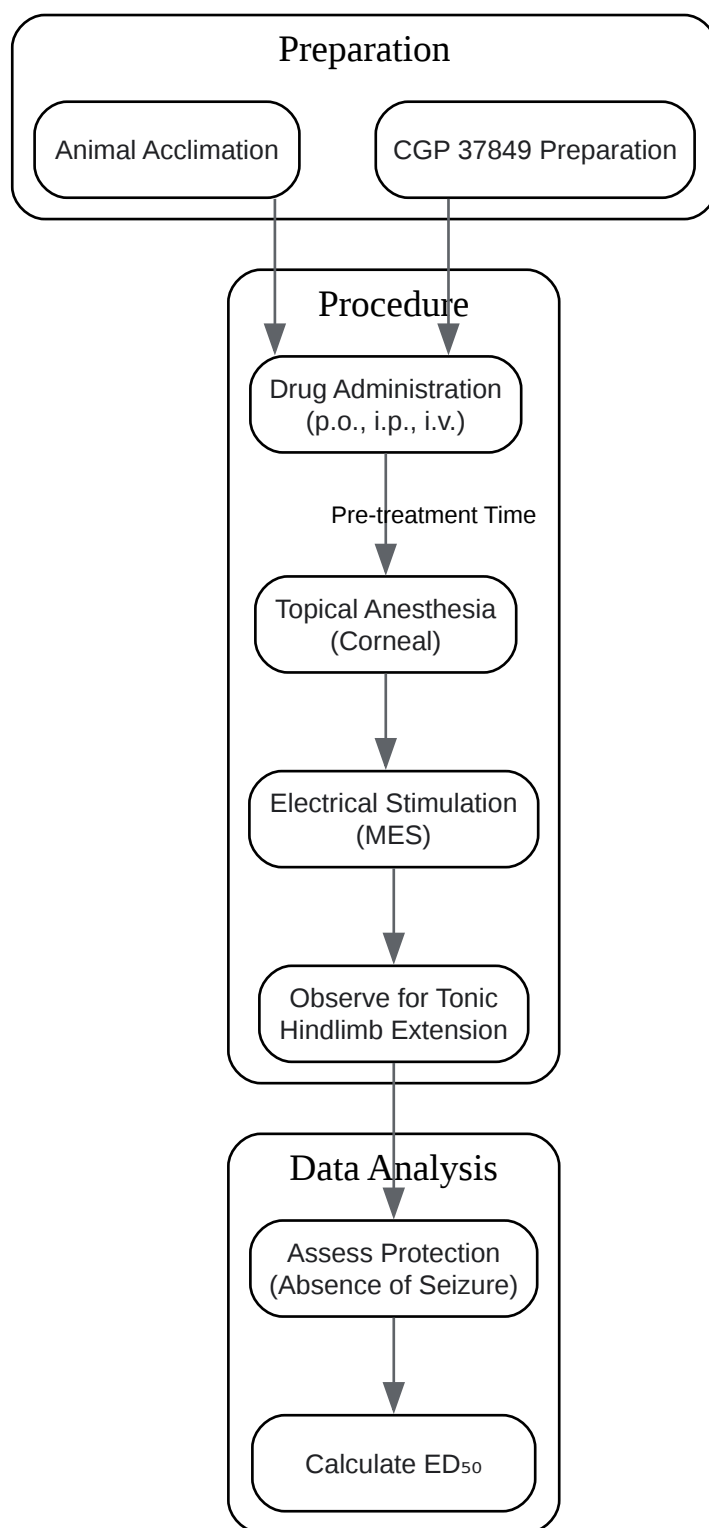
Signaling Pathway of NMDA Receptor Antagonism



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Caption: Mechanism of action of **CGP 37849** as an NMDA receptor antagonist.

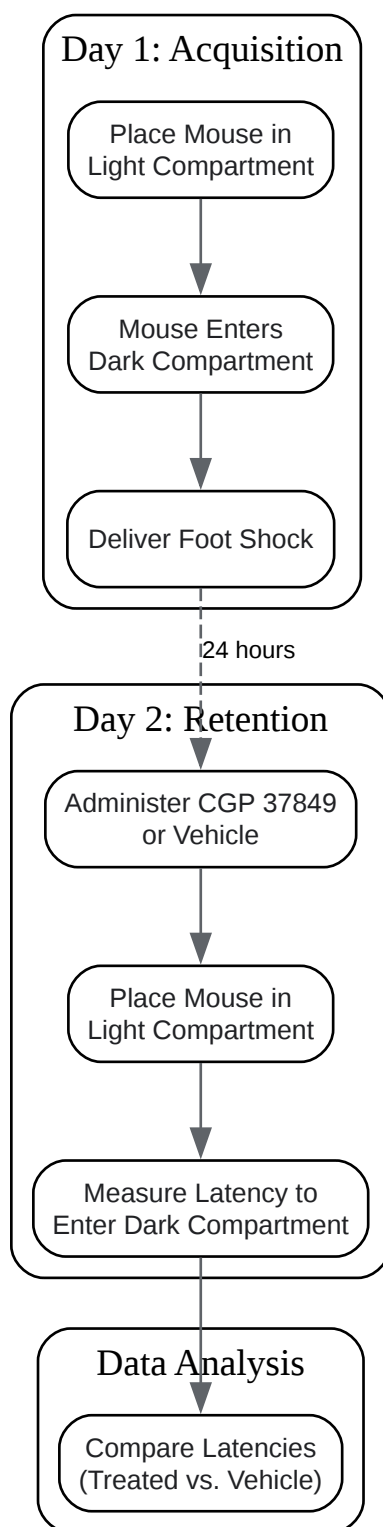
Experimental Workflow for Maximal Electroshock (MES) Test



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Caption: Workflow for assessing anticonvulsant activity using the MES test.

Experimental Workflow for Passive Avoidance Task



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Caption: Workflow for assessing effects on memory using the passive avoidance task.

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